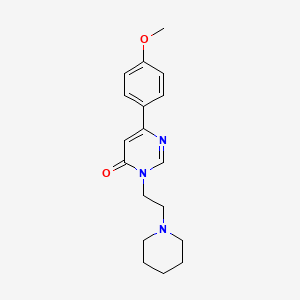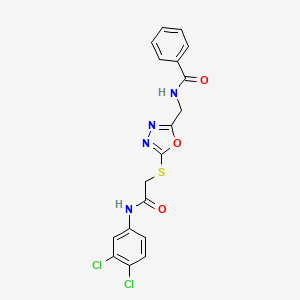
6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction.
Wirkmechanismus
6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of this receptor, 6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one can modulate the release of several neurotransmitters such as glutamate, dopamine, and GABA, which are involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects
6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects in animal models. It can reduce anxiety-like behaviors, increase social interaction, and improve cognitive function. 6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one has also been shown to decrease the reinforcing effects of drugs of abuse such as cocaine and alcohol.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is its high selectivity for the mGluR5 receptor, which allows for specific modulation of this receptor without affecting other neurotransmitter systems. However, one limitation of 6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in clinical settings. Another area of interest is the investigation of the potential of 6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one as a treatment for other neurological and psychiatric disorders such as Parkinson's disease and bipolar disorder. Finally, there is also interest in exploring the potential of 6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one as a tool for studying the role of the mGluR5 receptor in various physiological and pathological processes.
Synthesemethoden
The synthesis of 6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one involves the reaction of 4-methoxybenzoyl chloride with 2-(piperidin-1-yl)ethanamine to form the intermediate, 6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyridin-2(1H)-one. This intermediate is then reacted with guanidine carbonate to produce the final product, 6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one.
Wissenschaftliche Forschungsanwendungen
6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one has also been investigated for its potential as a treatment for drug addiction, particularly cocaine and alcohol addiction.
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-23-16-7-5-15(6-8-16)17-13-18(22)21(14-19-17)12-11-20-9-3-2-4-10-20/h5-8,13-14H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCGADZYSODNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)




![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)
![ethyl 1-{4-[benzyl(cyanomethyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3012375.png)


